molecular formula C5H12ClNO B1486657 3-(Methoxymethyl)azetidine hydrochloride CAS No. 942308-06-7

3-(Methoxymethyl)azetidine hydrochloride

Cat. No. B1486657
M. Wt: 137.61 g/mol
InChI Key: PPXSXGZXOLBWJR-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)azetidine hydrochloride is a chemical compound with the CAS Number: 942308-06-7 . It has a molecular weight of 137.61 and its linear formula is C5H11NO.ClH . It is used in the preparation of isoxazole-thiazole derivatives as GABA . It is a receptor inverse agonists for use in the treatment of cognitive disorders .


Molecular Structure Analysis

The IUPAC name of this compound is 3-(methoxymethyl)azetidine hydrochloride . Its InChI code is 1S/C5H11NO.ClH/c1-7-4-5-2-6-3-5;/h5-6H,2-4H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown sticky oil to semi-solid or liquid . It should be stored in an inert atmosphere at 2-8°C . to 97% .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Synthesis and Reactivity: Research into azetidine derivatives, including compounds structurally related to "3-(Methoxymethyl)azetidine hydrochloride," has focused on their synthesis and chemical reactivity. Studies have reported on the synthesis of highly functionalized azetidines and their potential as intermediates in the production of various chemical compounds. For example, efficient synthesis routes have been developed starting from commercially available precursors to yield azetidines with potential applications in medicinal chemistry and material science (Huszthy et al., 1993).

Medicinal Chemistry and Drug Discovery

  • Anticancer Activity: Azetidine derivatives have been investigated for their anticancer properties. Notably, novel thiourea-azetidine hybrids have been synthesized and evaluated for in vitro antiproliferative activity against various human cancer cell lines. Some compounds showed potent activity, indicating the potential of azetidine derivatives as anticancer agents (Parmar et al., 2021).

Pharmacophore Development

  • Development of GABA Uptake Inhibitors: Azetidine derivatives have also been explored for their potential as gamma-aminobutyric acid (GABA) uptake inhibitors, with several compounds evaluated for their affinity to GAT-1 and GAT-3 transporters. This research suggests the utility of azetidine derivatives in designing new therapeutics for neurological conditions (Faust et al., 2010).

Material Science

  • Highly Energetic Materials: The synthesis and safety assessment of azetidine derivatives have been important for applications in material science, particularly in the development of highly energetic building blocks for advanced materials. Research has focused on scalable processes for producing azetidine-based compounds with energetic properties suitable for industrial applications (Kohler et al., 2018).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . This means it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351 , which involve avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported . Future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

3-(methoxymethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-7-4-5-2-6-3-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXSXGZXOLBWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660894
Record name 3-(Methoxymethyl)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)azetidine hydrochloride

CAS RN

942308-06-7
Record name Azetidine, 3-(methoxymethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942308-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methoxymethyl)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxymethyl)azetidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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